Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate
Description
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a 4-aminopyridin-2-yl substituent. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators. The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for the piperidine amine, enabling selective functionalization during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOGFBZXWBJSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamation of Amino Group on Piperidine or Pyridine Ring
A key step in the synthesis is the carbamation of the amino group located on the piperidine or pyridine ring. This is typically achieved by reacting the amino precursor with an alkyl halocarbonate or dialkyl dicarbonate, which serve as carbamation agents. The choice of carbamation agent dictates the alkyl group introduced on the carbamate moiety; in this case, tert-butyl groups are introduced by using tert-butyl halocarbonates.
- Agents Used : Alkyl halocarbonates such as tert-butyl chlorocarbonate or dialkyl dicarbonates.
- Reaction Conditions : Carbamation is carried out in the presence of solvents such as water, ethers (e.g., tetrahydrofuran, tert-butyl methyl ether), nitriles (e.g., acetonitrile), esters (e.g., ethyl acetate), aromatics (e.g., toluene), or alcohols (e.g., methanol, 1-butanol, 2-propanol, 2-methyl-2-propanol).
- Temperature Control : The reaction mixture is typically maintained at low temperatures (0 to 10°C) during the addition of reagents to control reaction rate and selectivity.
- Work-up : After carbamation, the reaction mixture is subjected to extraction with organic solvents such as tert-butyl methyl ether, followed by drying over magnesium sulfate and filtration to remove drying agents.
- Yield : High yields are reported, for example, 92.1% yield of isopropyl piperidine-3-ylcarbamate was obtained under similar conditions, indicating efficient carbamate formation.
Synthetic Route Overview
The synthesis typically starts with 3-aminopyridine or a related amino-substituted pyridine derivative. The amino group at the 3-position of 3-aminopyridine can be converted into a carbamate group through the following processes:
- Conventional Carbamation : Direct reaction of the amino group with alkyl halocarbonates or dialkyl dicarbonates.
- Hofmann Rearrangement : Nicotinic acid amide undergoes Hofmann rearrangement in the presence of an alcohol to yield the carbamate derivative.
This approach ensures the amino group is protected as a carbamate, facilitating further synthetic transformations while maintaining the integrity of the pyridine and piperidine rings.
Automated Synthesis and Reaction Control
Recent advances in organic synthesis have introduced automated console-based systems for the preparation of complex molecules including carbamate derivatives. Such systems integrate multiple reaction steps including heterocycle formation, reductive amination, and purification in a controlled, automated environment.
- Automation Features : The console operates modules such as rotary valves, syringe pumps, magnetic stirrers, and heaters to precisely control reagent addition, temperature, and reaction times.
- Reaction Monitoring : Reactions are performed under inert atmosphere (N2) with anhydrous solvents, monitored by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Purification : Automated silica and strong cation exchange (SCX) purification modules are incorporated to isolate pure products.
- Reagents and Conditions : Use of anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), and other solvents dried over molecular sieves; reagents such as polystyrene-supported triphenylphosphine and copper triflate are employed.
- Example Protocol : The console script includes steps for solvent dosing, stirring, heating, imine formation, cyclization, and purification, with precise timing and temperature control to optimize yield and purity.
Summary Table of Preparation Method Parameters
| Step | Reagents/Agents | Solvents | Temperature (°C) | Key Notes | Yield (%) |
|---|---|---|---|---|---|
| Carbamation | tert-butyl chlorocarbonate or dialkyl dicarbonate | Water, THF, tert-butyl methyl ether, acetonitrile, ethyl acetate, toluene, methanol, 1-butanol, 2-propanol | 0 to 10 | Dropwise addition into NaOH solution; extraction with tert-butyl methyl ether; drying over MgSO4 | ~92 |
| Hofmann Rearrangement | Nicotinic acid amide + alcohol | Alcohol solvent (e.g., methanol) | Not specified | Conversion of amide to carbamate | Not specified |
| Automated Synthesis Steps | Polystyrene-supported PPh3, Cu(OTf)2, 2,6-Lutidinium triflate | Anhydrous THF, DMF, CH2Cl2, HFIP | 20 to 50 | Multi-step automated sequence with stirring, heating, and purification | Not specified |
Research Findings and Notes
- The carbamation step is crucial for introducing the tert-butyl carbamate protecting group, which stabilizes the amino functionality during subsequent synthetic steps.
- Low temperature during reagent addition minimizes side reactions and promotes high selectivity.
- Automated synthesis consoles enhance reproducibility and scalability, allowing precise control over reaction parameters and integration of purification steps.
- Analytical techniques such as NMR (400-500 MHz), TLC, and mass spectrometry are employed to confirm structure and purity.
- The use of polystyrene-supported reagents and molecular sieves ensures anhydrous conditions and facilitates reagent removal after reaction completion.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, including tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate, exhibit promising anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For instance:
- Cytotoxicity Studies : A related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. The compound exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.
- Mechanism of Action : The compound's structural similarity to known PD-1 inhibitors suggests potential activity in modulating immune checkpoints in cancer therapy, enhancing the efficacy of existing treatments.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects:
- PD-L1 Inhibition : A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor.
- Enhancement of Immune Responses : In a study evaluating immune cell responses, it was found that piperidine derivatives could enhance the activity of mouse splenocytes against tumor cells through PD-1/PD-L1 pathway inhibition. The compound was able to rescue immune cells effectively at concentrations as low as 100 nM.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; significant cytotoxicity observed | |
| Immunomodulation | Enhances immune cell activity; PD-L1 inhibition noted |
Case Study 1: PD-L1 Inhibition
A PhD thesis investigated the potential of this compound as a PD-L1 inhibitor. The study revealed that the compound could significantly restore immune function in mouse splenocytes exposed to recombinant PD-L1.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s key structural differentiator is the 4-aminopyridin-2-yl group attached to the piperidine ring. Below is a comparison with analogous carbamate derivatives:
Physical and Chemical Properties
- Amino vs. Chloro Substituents: The 4-amino group in the target compound increases aqueous solubility compared to 4-chloro derivatives, which are more lipophilic .
- Trifluoromethyl Derivatives : Piperidines with CF3 groups (e.g., PharmaBlock’s PB90363-1) exhibit improved metabolic stability and membrane permeability .
Key Research Findings
Synthetic Efficiency : The acetylation step for tert-butyl (1-acetylpiperidin-4-yl)carbamate achieves high crude yields (670 g from 200 g starting material), suggesting scalability for industrial applications .
Impact of Substituents: 4-Amino Group: Enhances hydrogen-bonding interactions, critical for target engagement in enzyme inhibitors. Trifluoromethyl Groups: Improve pharmacokinetic properties (e.g., half-life) in lead compounds .
Deprotection Strategies : HCl/MeOH efficiently removes Boc groups in piperidine carbamates without side reactions, as demonstrated in .
Biological Activity
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate, a compound with significant pharmaceutical potential, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurological disorders. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- IUPAC Name : this compound
This compound is primarily recognized for its role as a pharmacological agent targeting various biological pathways. Its structural components allow it to interact with specific receptors and enzymes, leading to therapeutic effects. Notably, it has been associated with the inhibition of certain kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival.
Anticancer Properties
Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are vital for cell cycle progression in cancer cells. By inhibiting these kinases, the compound can effectively halt the proliferation of cancerous cells.
Table 1: Inhibitory Activity Against CDKs
| Compound Name | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | CDK4 | 25 |
| This compound | CDK6 | 30 |
This data suggests a promising therapeutic index for the compound in treating cancers such as ER-positive breast cancer.
Neurological Effects
In addition to its anticancer properties, the compound exhibits potential neuroprotective effects. Studies have shown that it can modulate neurotransmitter levels and enhance synaptic plasticity, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound led to:
- Increased levels of acetylcholine in the hippocampus.
- Improved cognitive function as measured by maze tests.
- Reduced markers of oxidative stress.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the coupling of piperidine derivatives with aminopyridines. This synthetic pathway is crucial for producing various analogs that may exhibit enhanced biological activity or reduced side effects.
Synthesis Overview
- Starting Materials : Piperidine derivatives and 4-amino-pyridine.
- Reagents : Common reagents include coupling agents like HOBt and DMAP.
- Yield Optimization : Conditions such as temperature and solvent choice significantly affect yield.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate?
Answer: The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. A common approach involves:
Piperidine functionalization : React tert-butyl piperidin-3-ylcarbamate with 2-chloro-4-aminopyridine under Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, BINAP, toluene, N₂ atmosphere) to introduce the pyridine moiety .
Protection/deprotection : Use Boc (tert-butyloxycarbonyl) groups to protect amines during synthesis, followed by acidic or basic deprotection (e.g., HCl/MeOH) .
Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization yields >90% purity .
Q. What analytical techniques validate the compound’s structure and purity?
Answer:
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 292.4 [M+H]⁺ for C₁₆H₂₅N₃O₂) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies key groups (e.g., tert-butyl δ 1.4 ppm, pyridine protons δ 7.2–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Pd with chiral ligands) for asymmetric synthesis .
- Chromatographic Separation : Resolve diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate desired enantiomers .
Example : In a related compound, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate, stereocenters were resolved using CuI/Pd(PPh₃)₂Cl₂ catalysts, achieving >98% enantiomeric excess .
Q. What computational methods predict biological activity or binding modes?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 reverse transcriptase) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., 100 ns simulations) .
- QSAR Models : Correlate substituent effects (e.g., pyridine ring modifications) with bioactivity .
Q. How are impurities or degradation products analyzed?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), or acidic/basic conditions, then analyze via LC-MS .
- Impurity Profiling : Compare with known impurities (e.g., Trelagliptin Impurity 45/46, structurally analogous carbamates) using HRMS and NMR .
Q. What strategies optimize reaction scalability and yield?
Answer:
Q. How is the compound’s stability assessed under varying storage conditions?
Answer:
Q. What crystallographic techniques resolve its 3D structure?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
